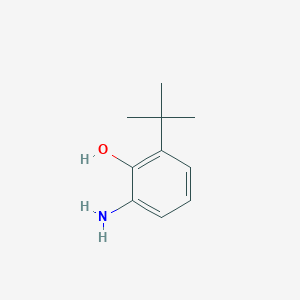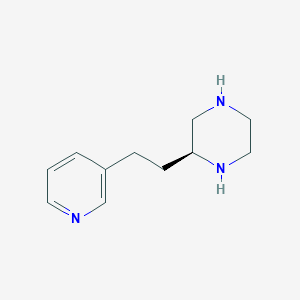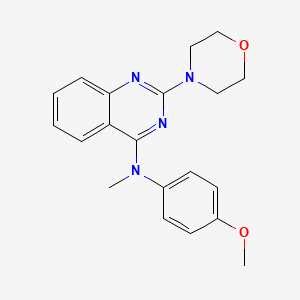
(S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate is a chemical compound with the molecular formula C9H16N2O3S It is a thiazolidine derivative, which is a class of heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate typically involves the reaction of tert-butyl 4-carbamoylthiazolidine-3-carboxylate with a chiral auxiliary or catalyst to obtain the desired enantiomer. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like diisopropylcarbodiimide (DIC) and N,N-dimethylaminopyridine (DMAP) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or thiazolidine ring positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Alkylated or acylated thiazolidine derivatives
Applications De Recherche Scientifique
(S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-carbamoylthiazolidine-3-carboxylate: The non-chiral version of the compound.
Thiazolidine-2,4-dione: A related compound with a different substitution pattern on the thiazolidine ring.
4-Carbamoylthiazolidine-3-carboxylic acid: A similar compound with a carboxylic acid group instead of a tert-butyl ester.
Uniqueness
(S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it interacts with. This chiral specificity can be crucial in applications requiring enantioselectivity, such as in drug development and asymmetric synthesis.
Propriétés
Formule moléculaire |
C9H16N2O3S |
|---|---|
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
tert-butyl (4S)-4-carbamoyl-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C9H16N2O3S/c1-9(2,3)14-8(13)11-5-15-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)/t6-/m1/s1 |
Clé InChI |
OXGKKJVYQKKOIS-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)N |
SMILES canonique |
CC(C)(C)OC(=O)N1CSCC1C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methanone, (2-aminophenyl)[4-(phenylmethoxy)phenyl]-](/img/structure/B8713229.png)


![2H-Pyran, tetrahydro-2-[4-(trifluoromethyl)phenoxy]-](/img/structure/B8713250.png)
